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Compound of Interest |

Compound Name: cis Lacidipine
CAS No.: 103890-79-5
Cat. No.: B193137
. J

Executive Summary & Strategic Rationale

Lacidipine (LCDP) is a highly lipophilic dihydropyridine calcium channel blocker used in the
management of hypertension. Despite its potency, its clinical efficacy in oral dosage forms is
severely compromised by a low oral bioavailability (approximately 10-15%) resulting from
extensive hepatic first-pass metabolism.

The Transdermal Solution: Developing a Transdermal Drug Delivery System (TDDS) for
Lacidipine offers a strategic advantage by bypassing the portal circulation, thereby avoiding
first-pass metabolism.[1][2] This approach maintains steady-state plasma concentrations,
reduces dosing frequency, and mitigates the "peak-and-valley" side effects (e.g., reflex
tachycardia) associated with oral administration.

Physicochemical Profile & Design Constraints

Successful formulation requires strict adherence to the physicochemical constraints of the API.
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Parameter Value Implication for TDDS

< 500 Da; Ideal for passive

Molecular Weight 455.54 g/mol o
diffusion.

Highly lipophilic; excellent

stratum corneum partitioning
Log P (Lipophilicity) ~4.5 but poor partitioning into the

viable epidermis. Requires

permeation enhancers.

Critical Challenge: Requires
A Solubili <1 pg/mL (Practically solubilizers in the matrix and
ueous Solubili
q Y Insoluble) sink conditions in ex vivo

studies.

] ] Stable at standard processing
Melting Point 170-180°C
temperatures.

Low Solubility / High
BCS Class Class Il N
Permeability.

Formulation Engineering: Matrix Patch Protocol

This protocol details the fabrication of a Matrix-Type Transdermal Patch using the Solvent
Casting Method.[3][4] This approach ensures uniform drug distribution and reproducible
release kinetics.

Materials Required[1][2][3]1[4][5][6]1[7]1[8][9]1[10][11]
e API: Lacidipine (Micronized).

o Polymers: Hydroxypropyl Methylcellulose (HPMC E-15) for hydrophilicity/release control;
Ethyl Cellulose (EC) or Eudragit L-100 for film integrity and occlusion.

o Plasticizer: Propylene Glycol (PG) or Dibutyl Phthalate (DBP) (20-30% w/w of polymer
weight).

o Permeation Enhancer: Dimethyl Sulfoxide (DMSO) or 1,8-Cineole (5-10% w/w).
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e Solvent System: Dichloromethane (DCM) and Methanol (1:1 or 2:1 ratio).
e Backing Layer: PVA coated aluminum foil or ScotchPak™.

o Release Liner: Fluoropolymer coated polyester film.

Step-by-Step Fabrication Protocol
Phase A: Polymer Solution Preparation

e Solvent Blending: In a closed borosilicate glass vessel, prepare a solvent mixture of
Dichloromethane and Methanol (ratio 2:1 v/v).

o Polymer Dispersion: Slowly add Ethyl Cellulose and HPMC (Optimized ratio 4:1 for
sustained release) to the solvent while stirring at 500 RPM using a magnetic stirrer.

o Homogenization: Seal the vessel to prevent solvent evaporation. Stir for 2 hours until a clear,
viscous, bubble-free solution is obtained.

Phase B: Drug & Excipient Integration

 Plasticization: Add Propylene Glycol (30% w/w of total polymer mass) to the polymer
solution. Stir for 15 minutes.

o Enhancer Addition: Add DMSO (10% w/w) to the mixture.

e API Solubilization: Accurately weigh Lacidipine. Dissolve it in a small volume (2-3 mL) of the
DCM:Methanol solvent in a separate vial. Sonicate for 5 minutes to ensure complete
dissolution.

« Integration: Slowly pour the drug solution into the polymer matrix while stirring. Continue
stirring for 45 minutes to ensure homogeneity.

Phase C: Casting & Drying

o Casting: Pour the homogenous solution into a glass Petri dish (area ~50 cm?) or a leveled
Teflon mold.

o Critical Control Point: Ensure the mold is perfectly leveled to prevent uneven film
thickness.
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o Controlled Evaporation: Place an inverted funnel over the Petri dish to control the rate of
solvent evaporation.

e Drying: Allow to dry at room temperature (25°C) for 24 hours. Do not use high heat, as rapid
evaporation causes film brittleness and drug crystallization.

e Lamination: Carefully remove the dried film. Attach the backing membrane to one side and
the release liner to the other. Cut into 2x2 cm patches.

Workflow Visualization
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Figure 1: Critical Process Flow for Solvent Casting of Lacidipine Matrix Patches.
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Analytical Validation: The "Truth" Mechanisms

Trustworthiness in TDDS development relies on validating that the drug actually permeates the
skin.

HPLC Method for Lacidipine Quantification

A validated HPLC method is required to quantify Lacidipine in the receptor medium during
permeation studies.

System: Gradient or Isocratic HPLC with UV/PDA detector.

e Column: C18 Reverse Phase (e.g., Lichrospher-100 or Thermo Hypersil, 250 x 4.6 mm, 5
um).

o Mobile Phase: Acetonitrile : 5mM Ammonium Acetate buffer (95:5 v/v) OR Acetonitrile :
Water (65:35 v/v).

e Flow Rate: 1.0 mL/min.[1][5][6][7]
o Detection Wavelength: 240 nm (Lambda max).[1][8][6][7]
e Retention Time: Approximately 5-8 minutes depending on column length.

e Linearity Range: 10 — 50 pg/mL (

Ex Vivo Permeation Protocol (Franz Diffusion Cell)

This is the gold-standard experiment to predict in vivo performance.

System Setup:

o Equipment: Franz Diffusion Cell (vertical).

o Donor Compartment: Contains the Lacidipine Patch (active area ~1-2 cm?).

e Receptor Compartment: Volume ~10-25 mL.
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 Membrane: Excised Rat Abdominal Skin (hair removed) or Dialysis Membrane (MWCO
12,000 Da).

Critical Parameter: Sink Conditions Because Lacidipine is insoluble in water, using pure
phosphate buffer will saturate immediately, halting diffusion.

e Receptor Medium: Phosphate Buffer (pH 7.[1]4) + 20% Polyethylene Glycol 400 (PEG 400)
OR 1% Tween 80.

o Why? This solubilizes the hydrophobic drug as it exits the skin, maintaining the
concentration gradient (Fick’s First Law).

o Temperature: 37 £ 0.5°C (Simulating body temperature).

 Stirring: 600 RPM (Magnetic bead).

Sampling Schedule:

o Withdraw 1 mL aliquots at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

o Immediately replace with 1 mL of fresh, pre-warmed receptor medium (to maintain volume).

e Filter samples (0.45 um) and analyze via HPLC.

Permeation Logic Diagram

Solubilization
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Donor Compartment Release Barrier Membrane
(Lacidipine Patch) (Rat Skin / Stratum Corneum)

Sampling @ t=1,2...24h

Click to download full resolution via product page

Figure 2: Mechanism of Ex Vivo Permeation and Sampling Logic.
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Evaluation & Quality Control (CQAS)

Summarize quantitative data into clear tables for batch comparison.

Test Parameter Methodology Acceptance Criteria
Thickness Digital Micrometer (5 points) SD < 0.005 mm
Weight Uniformity Weighing 10 patches SD < 5%

) Repeated folding at same ) ) ]
Folding Endurance | > 200 times without cracking
place

Extract patch in Methanol ->

Drug Content 95% - 105% of label claim
HPLC
) ] N < 5% (Prevents microbial
Moisture Content Desiccator (Silica gel) for 24h
growth)
Surface pH Contact with neutral water 5.5 - 6.5 (Skin compatible)

Troubleshooting Guide

e Issue: Drug Crystallization on Patch Surface.

o Cause: Drug concentration exceeds saturation solubility of the polymer matrix; drying was
too fast.

o Solution: Increase plasticizer ratio; switch to a slower drying schedule; use a co-polymer
like PVP (Polyvinylpyrrolidone) to inhibit crystallization.

e Issue: Low Permeation Flux.
o Cause: Stratum corneum barrier is too strong for the drug.

o Solution: Increase concentration of Permeation Enhancer (DMSO/Oleic Acid); consider
"Binary Ethosomes" or Microemulsion gel instead of a matrix patch for higher flux.

e Issue: Patch Detachment.
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o Cause: Poor adhesive properties of the matrix.

o Solution: Incorporate a pressure-sensitive adhesive (PSA) layer or blend Eudragit E-100
(adhesive polymer) into the matrix.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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